molecular formula C11H11ClN2O3 B1345512 4-Chloro-6,7,8-trimethoxyquinazoline CAS No. 33371-00-5

4-Chloro-6,7,8-trimethoxyquinazoline

Cat. No.: B1345512
CAS No.: 33371-00-5
M. Wt: 254.67 g/mol
InChI Key: BIICRHXSGPYQOV-UHFFFAOYSA-N
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Description

4-Chloro-6,7,8-trimethoxyquinazoline is a chemical compound with the molecular formula C11H11ClN2O3 and a molecular weight of 254.67 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-6,7,8-trimethoxyquinazoline can be synthesized from natural gallic acid through a series of chemical reactions. The synthetic route involves the following steps :

    Formation of 6,7,8-trimethoxyquinazoline: Gallic acid is first converted to 6,7,8-trimethoxyquinazoline.

    Chlorination: The 6,7,8-trimethoxyquinazoline is then chlorinated to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7,8-trimethoxyquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-chloro-6,7,8-trimethoxyquinazoline involves its interaction with specific molecular targets in cells. It is known to inhibit certain enzymes and pathways that are crucial for cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7,8-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

4-chloro-6,7,8-trimethoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11ClN2O3/c1-15-7-4-6-8(13-5-14-11(6)12)10(17-3)9(7)16-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIICRHXSGPYQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC=N2)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186995
Record name 4-Chloro-6,7,8-trimethoxyquinazoline
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Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33371-00-5
Record name 4-Chloro-6,7,8-trimethoxyquinazoline
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Record name 4-Chloro-6,7,8-trimethoxyquinazoline
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Record name 33371-00-5
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Record name 4-Chloro-6,7,8-trimethoxyquinazoline
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Record name 4-chloro-6,7,8-trimethoxyquinazoline
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Record name 4-Chloro-6,7,8-trimethoxyquinazoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Chloro-6,7,8-trimethoxyquinazoline in the context of the research article?

A1: The research article focuses on synthesizing novel N-substituted 4-amino-6,7,8-trimethoxyquinazoline derivatives for potential anticancer activity. this compound serves as the crucial starting material for synthesizing these derivatives. The authors developed a novel synthesis route for this compound starting from natural gallic acid []. This highlights the compound's importance as a building block for further chemical modification and exploration of potential therapeutic agents.

Q2: How was this compound characterized in the study?

A2: The researchers confirmed the structure of this compound using a combination of techniques:

  • Spectroscopy: Infrared (IR), proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy provided detailed information about the functional groups and structural arrangement of atoms within the molecule [].

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